2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate
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Overview
Description
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate is a complex organic compound with a molecular formula of C30H38N2O3 This compound is characterized by its biphenyl and pyrimidinyl groups, which are linked through a hexyloxy chain and an octanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate. This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl compound and a boronic acid derivative under palladium-catalyzed conditions.
Hexyloxy Substitution: The biphenyl intermediate is then subjected to a nucleophilic substitution reaction with hexyloxy groups, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Pyrimidinyl Addition: The next step involves the addition of the pyrimidinyl group to the hexyloxy-substituted biphenyl. This can be done through a nucleophilic aromatic substitution reaction.
Esterification: Finally, the compound undergoes esterification with octanoic acid in the presence of a catalyst such as sulfuric acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate involves its interaction with specific molecular targets. The biphenyl and pyrimidinyl groups can interact with enzymes or receptors, modulating their activity. The hexyloxy chain and octanoate ester may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[4’-(Methoxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate
- 2-[4’-(Ethoxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate
- 2-[4’-(Butoxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate
Uniqueness
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate is unique due to its hexyloxy substitution, which imparts distinct physicochemical properties. This substitution can enhance the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, the octanoate ester provides a balance between hydrophilicity and hydrophobicity, contributing to its versatility in various research and industrial applications.
Properties
CAS No. |
189070-42-6 |
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Molecular Formula |
C30H38N2O3 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[2-[4-(4-hexoxyphenyl)phenyl]pyrimidin-5-yl] octanoate |
InChI |
InChI=1S/C30H38N2O3/c1-3-5-7-9-10-12-29(33)35-28-22-31-30(32-23-28)26-15-13-24(14-16-26)25-17-19-27(20-18-25)34-21-11-8-6-4-2/h13-20,22-23H,3-12,21H2,1-2H3 |
InChI Key |
MRSJASINWHUFLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCCC |
Origin of Product |
United States |
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